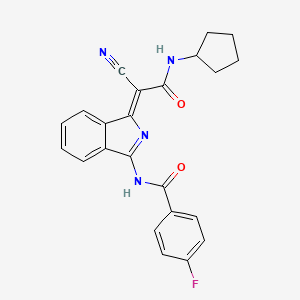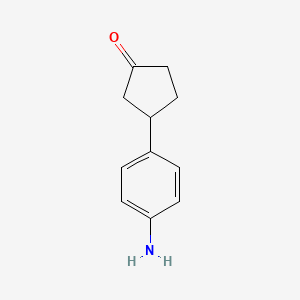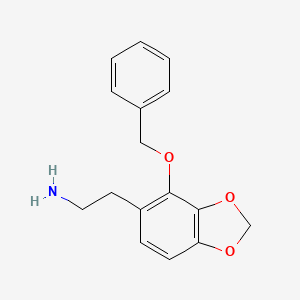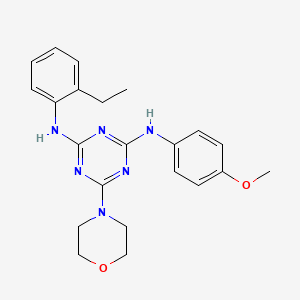![molecular formula C19H15FN4O B2529974 6-(4-fluorobenzyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one CAS No. 941915-03-3](/img/structure/B2529974.png)
6-(4-fluorobenzyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 6-(4-fluorobenzyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one is a derivative within the broader class of pyrazolopyridine and pyridazinone compounds. These compounds have been extensively studied due to their potential pharmacological properties, including their roles as aldose reductase inhibitors, which could be beneficial for treating complications of diabetes, and their antibacterial activities .
Synthesis Analysis
The synthesis of related compounds typically involves the reaction of various precursors such as amino-pyrazoles, aromatic aldehydes, and pyruvic acid to form pyrazolopyridine derivatives . For instance, the synthesis of isoxazolo-[3,4-d]-pyridazin-7-(6H)-one derivatives, which are structurally related to the compound of interest, involves simplified substrates that lead to the formation of new aldose reductase inhibitors . Similarly, the synthesis of pyrazolo[3,4-d]pyrimidines from 6-(benzylidenehydrazino)uracils through thermolysis or photolysis indicates the potential synthetic pathways that could be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of pyrazolopyridine and pyridazinone derivatives is characterized by the presence of a pyrazole ring fused to a pyridine or pyridazinone moiety. The presence of substituents such as fluorobenzyl groups can significantly affect the compound's interaction with biological targets. For example, the presence of a phenyl group carrying an electron-withdrawing substituent, such as a fluorine atom, has been shown to be beneficial for the inhibitory activity of these compounds .
Chemical Reactions Analysis
The chemical reactivity of pyrazolopyridine derivatives is influenced by the substituents on the aromatic rings. For example, the conversion of 6-fluorobenzo[b]pyran-4-one to various derivatives through reactions with aromatic aldehydes, phenylhydrazine, and thiourea demonstrates the versatility of these compounds in undergoing chemical transformations . These reactions can lead to the formation of a variety of heterocyclic compounds with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolopyridine and pyridazinone derivatives are determined by their molecular structures. The presence of electron-withdrawing groups such as fluorine can affect the compound's acidity, basicity, solubility, and stability. The characterization of these compounds typically involves Mass, IR, 1H, 13C NMR spectra, and CHN analysis data, which provide insights into their structural and electronic configurations . These properties are crucial for understanding the compound's behavior in biological systems and for optimizing its pharmacological profile.
科学的研究の応用
Novel Fluoro Substituted Benzo[b]pyran with Anti-Lung Cancer Activity
A study by Hammam et al. (2005) explored the synthesis of fluoro-substituted benzo[b]pyran derivatives, leading to compounds with significant anticancer activity against lung, breast, and CNS cancer cell lines. The research highlights the potential of fluoro-substituted compounds in the development of cancer therapeutics Hammam, O. A. El-Salam, A. Mohamed, & N. A. Hafez, 2005.
Synthesis and Anticonvulsant Activity of Pyrazolo[3,4-d]pyrimidines
Kelley et al. (1995) investigated the anticonvulsant activity of N-benzylpyrrolo[2,3-d]-, pyrazolo[3,4-d]-, and triazolo[4,5-d]pyrimidines. These compounds, containing modifications to the imidazole ring of a known anticonvulsant, showed varying levels of activity, providing insights into the structural requirements for anticonvulsant efficacy Kelley, R. G. Davis, Ed W. McLean, R. Glen, F. Soroko, & B. Cooper, 1995.
GPR39 Agonists Allosterically Modulated by Zinc
Sato et al. (2016) discovered novel GPR39 agonists through small-molecule screening. These kinase inhibitors showed allosteric modulation by zinc, indicating a potential for therapeutic application in modulating G protein–coupled receptor activity Sato, Xi-Ping Huang, W. Kroeze, & B. Roth, 2016.
Antitumor Benzothiazoles with Fluorinated Derivatives
Hutchinson et al. (2001) focused on synthesizing mono- and difluorinated benzothiazoles, demonstrating potent cytotoxic activity against certain breast cancer cell lines. This study underscores the therapeutic potential of fluorinated compounds in cancer treatment Hutchinson, M. Chua, H. Browne, V. Trapani, T. Bradshaw, A. Westwell, & M. Stevens, 2001.
Novel Pyrazoles with Anticancer Potential
A study by Liu et al. (2019) synthesized and evaluated pyrazole derivatives containing benzo[d]thiazole and aminoguanidine units for their cytotoxic and apoptotic activities against various cancer cell lines, identifying compounds with potential as anticancer agents Liu, M. Gao, Q. Huo, Tao Ma, Ying Wang, & Cheng-Zhu Wu, 2019.
特性
IUPAC Name |
6-[(4-fluorophenyl)methyl]-4-methyl-1-phenylpyrazolo[3,4-d]pyridazin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4O/c1-13-17-11-21-24(16-5-3-2-4-6-16)18(17)19(25)23(22-13)12-14-7-9-15(20)10-8-14/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSPKSCOEOWBRMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=C1C=NN2C3=CC=CC=C3)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4-(1H-pyrrol-1-yl)phenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2529898.png)
![2-methyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2529899.png)
![[4-[(Z)-2-Cyano-3-oxo-3-[2-(trifluoromethyl)anilino]prop-1-enyl]phenyl] 4-bromobenzoate](/img/structure/B2529900.png)
![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-oxochromene-3-carboxamide](/img/structure/B2529901.png)

![N-benzyl-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2529903.png)
![N-benzyl-N-(6-methoxybenzo[d]thiazol-2-yl)-2-tosylacetamide](/img/structure/B2529905.png)



![1-[4-({[(4-Methoxyphenyl)sulfonyl]oxy}imino)-2,2,6,6-tetramethylpiperidino]-1-ethanone](/img/structure/B2529910.png)
![N-(2,4-dimethoxyphenyl)-2-(3-ethyl-5,6-dimethyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidin-1-yl)acetamide](/img/structure/B2529912.png)
